molecular formula C8H8N2O3S2 B14162657 Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide CAS No. 107072-33-3

Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide

Cat. No.: B14162657
CAS No.: 107072-33-3
M. Wt: 244.3 g/mol
InChI Key: FTLZPOWQWHQRLH-UHFFFAOYSA-N
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Description

Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of thiazolopyrimidines, which combines a thiazole ring with a pyrimidine ring, makes them an interesting subject for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane. The reaction conditions often involve heating the reactants in the presence of a suitable solvent, such as ethanol or acetonitrile, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of functional groups on the thiazole and pyrimidine rings, which can interact with different reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .

Scientific Research Applications

Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide is unique due to the presence of the sulfo group, which can enhance its solubility and reactivity.

Properties

CAS No.

107072-33-3

Molecular Formula

C8H8N2O3S2

Molecular Weight

244.3 g/mol

IUPAC Name

5,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-4-ium-2-sulfonate

InChI

InChI=1S/C8H8N2O3S2/c1-5-3-6(2)10-4-7(15(11,12)13)14-8(10)9-5/h3-4H,1-2H3

InChI Key

FTLZPOWQWHQRLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+]2C=C(SC2=N1)S(=O)(=O)[O-])C

Origin of Product

United States

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